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Compound of Interest

Compound Name: Buccalin

Cat. No.: B057384 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Buccalin is a neuropeptide originally isolated from the marine mollusk Aplysia californica. It

acts as a neuromodulator, playing a role in the regulation of muscle contractions.[1]

Specifically, buccalin has been shown to act presynaptically to inhibit acetylcholine release.

The peptide has the amino acid sequence H-Gly-Met-Asp-Ser-Leu-Ala-Phe-Ser-Gly-Gly-Leu-

NH2. This document provides detailed protocols for the chemical synthesis and purification of

buccalin, enabling researchers to produce this peptide for further biological and

pharmacological studies. The synthesis is based on a standard Fmoc solid-phase peptide

synthesis (SPPS) strategy, followed by cleavage and purification using reversed-phase high-

performance liquid chromatography (RP-HPLC).
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Property Value

Amino Acid Sequence
Gly-Met-Asp-Ser-Leu-Ala-Phe-Ser-Gly-Gly-Leu-

NH2

Molecular Formula C45H72N12O15S

Molecular Weight 1053.21 g/mol

Purity (after HPLC) >95%

Table 2: Summary of Synthesis and Purification
Parameters

Parameter Description/Value

Synthesis Strategy Fmoc-SPPS

Resin Rink Amide resin

Side-Chain Protection Asp(OtBu), Ser(tBu)

Coupling Reagents HBTU/HOBt/DIPEA

Fmoc Deprotection 20% Piperidine in DMF

Cleavage Cocktail TFA/TIS/H2O/EDT (94:2.5:2.5:1)

Purification Method Reversed-Phase HPLC

HPLC Column C18 or C8 reversed-phase column

Mobile Phase A 0.1% TFA in Water

Mobile Phase B 0.1% TFA in Acetonitrile

Expected Yield
Variable, reported up to 40% for a similar

peptide analog.
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This protocol outlines the manual synthesis of buccalin on a Rink Amide resin using the

Fmoc/tBu strategy.

1. Resin Preparation:

Swell Rink Amide resin (0.5-0.8 mmol/g loading) in N,N-dimethylformamide (DMF) for 1-2

hours in a reaction vessel.

Drain the DMF.

2. Fmoc Deprotection:

Add a solution of 20% piperidine in DMF to the resin.

Agitate for 5 minutes, then drain.

Repeat the 20% piperidine in DMF treatment for 15 minutes.

Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and DMF

(3 times).

3. Amino Acid Coupling:

Prepare the activated amino acid solution: Dissolve Fmoc-Leu-OH (4 equivalents relative to

resin loading), HBTU (3.9 equivalents), and HOBt (4 equivalents) in DMF. Add DIPEA (8

equivalents) and allow to pre-activate for 2 minutes.

Add the activated amino acid solution to the deprotected resin.

Agitate the reaction vessel for 1-2 hours at room temperature.

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete

coupling), repeat the coupling step.

After a negative Kaiser test, wash the resin with DMF (5 times), DCM (3 times), and DMF (3

times).

4. Chain Elongation:
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Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent

amino acid in the buccalin sequence: Gly, Gly, Ser(tBu), Phe, Ala, Leu, Ser(tBu), Asp(OtBu),

Met, Gly.

5. Final Fmoc Deprotection:

After coupling the final amino acid (Gly), perform a final Fmoc deprotection as described in

step 2.

Wash the resin with DMF (5 times), DCM (5 times), and methanol (3 times).

Dry the peptide-resin under vacuum.

II. Cleavage and Deprotection
This protocol describes the cleavage of the synthesized buccalin peptide from the Rink Amide

resin and the simultaneous removal of side-chain protecting groups.

1. Preparation of Cleavage Cocktail:

In a fume hood, prepare the cleavage cocktail: 94% trifluoroacetic acid (TFA), 2.5%

triisopropylsilane (TIS), 2.5% deionized water, and 1% ethanedithiol (EDT). The EDT is a

scavenger to protect the methionine residue.

2. Cleavage Reaction:

Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

Agitate the mixture at room temperature for 2-3 hours. The resin may change color.

3. Peptide Precipitation:

Filter the cleavage mixture to separate the resin.

Wash the resin with a small amount of fresh cleavage cocktail and then with DCM.

Combine the filtrates and precipitate the crude peptide by adding it dropwise to a 10-fold

volume of cold diethyl ether.
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A white precipitate of the buccalin peptide should form.

4. Peptide Isolation:

Centrifuge the ether suspension to pellet the peptide.

Decant the ether.

Wash the peptide pellet with cold diethyl ether two more times to remove residual

scavengers and cleavage byproducts.

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

III. Peptide Purification by RP-HPLC
This protocol outlines the purification of the crude buccalin peptide using reversed-phase high-

performance liquid chromatography.

1. Sample Preparation:

Dissolve the crude buccalin peptide in a minimal amount of a suitable solvent, such as 50%

acetonitrile in water or a small amount of DMSO followed by dilution with Mobile Phase A.

2. HPLC Conditions:

Column: C18 or C8 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x

250 mm for analytical or a preparative column for larger quantities).

Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30-40 minutes is a good

starting point. The optimal gradient may need to be determined empirically.

Flow Rate: 1 mL/min for an analytical column or adjusted accordingly for a preparative

column.

Detection: UV absorbance at 214 nm and 280 nm.
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3. Purification and Analysis:

Inject the dissolved crude peptide onto the equilibrated HPLC column.

Collect fractions corresponding to the major peak.

Analyze the purity of the collected fractions using analytical RP-HPLC.

Pool the fractions with the desired purity (>95%).

4. Desalting and Lyophilization:

Lyophilize the pooled fractions to remove the solvents and obtain the purified buccalin
peptide as a white, fluffy powder.
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Caption: Workflow for the synthesis and purification of buccalin peptide.
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Caption: Proposed signaling pathway for the buccalin neuropeptide in Aplysia.
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Buccalin Signaling Pathway
Recent research has identified a G protein-coupled receptor (GPCR) for buccalin-type

peptides in Aplysia, designated apBuc/AstA-R.[2] This discovery provides significant insight into

the molecular mechanisms underlying buccalin's neuromodulatory effects. The buccalin
signaling system in protostomes is considered orthologous to the galanin (GAL) signaling

system in deuterostomes.[2]

Upon binding of buccalin to its receptor, apBuc/AstA-R, it is proposed that the receptor

activates intracellular G proteins. Given the homology to other neuropeptide systems, these

could include Gq, which activates phospholipase C (PLC), or Gi/Go, which inhibits adenylyl

cyclase (AC). Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate

(PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of

intracellular calcium stores, while DAG activates protein kinase C (PKC). Inhibition of adenylyl

cyclase would lead to a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A

(PKA) activity. These signaling cascades ultimately result in the downstream cellular effects of

buccalin, such as the presynaptic inhibition of acetylcholine release at the neuromuscular

junction.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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